trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid
Description
Properties
IUPAC Name |
(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(8(13)14)7(5-12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWHNBGJGPXFED-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Trans-1-(tert-butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid (CAS Number: 865451-68-9) is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) protecting group and two carboxylic acid functional groups, positions it as a significant compound in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula: C11H17NO6
- Molecular Weight: 259.26 g/mol
- Purity: ≥97%
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The Boc group serves to protect the amine functionality during chemical reactions, while the carboxylic acid groups can participate in hydrogen bonding and ionic interactions with target biomolecules. Such interactions are crucial for its potential therapeutic effects.
Antiviral Activity
Research has highlighted the antiviral potential of pyrrolidine derivatives. For instance, compounds similar to trans-1-(tert-butoxycarbonyl)pyrrolidine have been shown to exhibit antiviral properties against various viruses, including:
- Tobacco Mosaic Virus (TMV): Certain derivatives demonstrated significant antiviral activity in vivo, outperforming standard treatments in efficacy tests .
- Herpes Simplex Virus (HSV): Some studies have indicated that pyrrolidine derivatives can inhibit HSV replication effectively .
Anti-inflammatory Properties
Pyrrolidine derivatives have also been investigated for their anti-inflammatory activities. Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. The structural features of the compound allow it to act as a competitive inhibitor for certain amino acid transporters, which could be beneficial in treating metabolic disorders .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-3,4-Dicarboxylic Acid Derivatives
(a) (3R,4R)-1-(2,2-Difluoroethyl)-pyrrolidine-3,4-dicarboxylic acid amide
- Structure : Features a difluoroethyl group instead of Boc and amide substituents at both carboxylic acids (e.g., 3-[(5-chloro-pyridin-2-yl)-amide], 4-[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenyl]-amide).
- Function : Clinical candidate (R1663) for Factor Xa inhibition, with IC₅₀ < 1 nM and excellent selectivity against other serine proteases .
- Key Data :
(b) (±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate
- Structure : Combines Boc and methyl ester groups with a chloro-methylpyridinyl substituent.
- Molecular Weight : 354.83 g/mol .
- Applications : Intermediate for kinase inhibitors; lacks free carboxylic acids, limiting direct biological activity compared to the target compound .
(c) tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
Non-Pyrrolidine Dicarboxylic Acid Analogues
Thiazolidine-2,4-dicarboxylic Acid
- Structure : Thiazolidine ring (sulfur-containing) with dicarboxylic acids.
- Molecular Weight : 177.17 g/mol .
- Comparison: The sulfur atom increases electron density, altering reactivity and binding modes compared to pyrrolidine derivatives. No reported therapeutic applications, unlike the Boc-pyrrolidine compound .
Functional and Structural Analysis
Table 1: Comparative Properties
Key Observations :
Bioactivity : The difluoroethyl-pyrrolidine amide () exhibits potent Factor Xa inhibition due to optimized amide substituents, whereas the Boc-pyrrolidine target lacks direct inhibitory activity but serves as a precursor.
Steric and Electronic Effects :
- The Boc group in the target compound introduces steric bulk, limiting interactions in enzyme active sites compared to smaller substituents (e.g., difluoroethyl) .
- Free carboxylic acids in the target compound enable metal coordination, useful in catalysis or chelation-based therapies.
Synthetic Utility :
Research Findings and Industrial Relevance
- Factor Xa Inhibitors : Pyrrolidine-3,4-dicarboxylic acid derivatives with optimized amide substituents (e.g., ) demonstrate superior pharmacokinetics and selectivity over heparin, driving anticoagulant drug development .
- Cost Considerations : The target Boc-pyrrolidine compound is significantly more expensive (€1,230/g) than simpler esters (€400/g; ), reflecting its role as a high-purity intermediate .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing enantiomerically pure trans-1-(tert-Boc)pyrrolidine-3,4-dicarboxylic acid, and how are stereochemical outcomes controlled?
- Methodological Answer : The synthesis typically involves Boc protection of pyrrolidine derivatives followed by dicarboxylation. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., using enantioselective organocatalysts) are employed. A critical step is the reaction of pyrrolidine precursors with Boc anhydride in dichloromethane at 0–20°C, using triethylamine as a base and DMAP as a catalyst to enhance reaction efficiency . Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or silica gel chromatography ensures high enantiomeric excess (>98%). Monitoring optical rotation and chiral HPLC analysis are essential for verifying stereochemical integrity .
Q. What characterization techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm the Boc group (tert-butyl signals at δ ~1.4 ppm) and dicarboxylic acid protons (broad signals at δ ~10–12 ppm). The trans configuration is inferred from coupling constants in the pyrrolidine ring .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (calculated for : 259.1056 g/mol) .
- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of stereochemistry and molecular geometry, though crystallization may require slow evaporation from polar aprotic solvents .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound is limited, analogous Boc-protected dicarboxylic acids require standard handling practices:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
